Cas no 62047-40-9 (1,3-dichloro-2-ethoxy-5-nitrobenzene)

1,3-Dichloro-2-ethoxy-5-nitrobenzene is a substituted aromatic compound featuring chloro, ethoxy, and nitro functional groups. Its distinct molecular structure makes it a valuable intermediate in organic synthesis, particularly for agrochemicals, pharmaceuticals, and specialty chemicals. The presence of electron-withdrawing (nitro) and electron-donating (ethoxy) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. The compound's stability under standard conditions and high purity make it suitable for precise synthetic applications. Its utility in cross-coupling reactions and as a precursor for further functionalization underscores its importance in industrial and research settings. Proper handling is advised due to potential hazards associated with nitro and chloro substituents.
1,3-dichloro-2-ethoxy-5-nitrobenzene structure
62047-40-9 structure
Product Name:1,3-dichloro-2-ethoxy-5-nitrobenzene
CAS No:62047-40-9
MF:C8H7Cl2NO3
MW:236.052080392838
CID:459790
PubChem ID:68791104
Update Time:2025-05-24

1,3-dichloro-2-ethoxy-5-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,3-dichloro-2-ethoxy-5-nitro-
    • 1,3-dichloro-2-ethoxy-5-nitrobenzene
    • DTXSID20739007
    • SCHEMBL3796689
    • 62047-40-9
    • EN300-137489
    • Inchi: 1S/C8H7Cl2NO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3
    • InChI Key: NRZAIWWKGAZYDY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1OCC)Cl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 234.98041
  • Monoisotopic Mass: 234.9802985g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 52.37

1,3-dichloro-2-ethoxy-5-nitrobenzene Pricemore >>

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Additional information on 1,3-dichloro-2-ethoxy-5-nitrobenzene

Recent Advances in the Study of 1,3-Dichloro-2-ethoxy-5-nitrobenzene (CAS: 62047-40-9) in Chemical and Biomedical Research

1,3-Dichloro-2-ethoxy-5-nitrobenzene (CAS: 62047-40-9) is a nitroaromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical synthesis and potential biomedical uses. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, chemical properties, and emerging roles in pharmaceutical and biological research. The compound's unique structural features, including the presence of nitro and chloro substituents, make it a valuable intermediate in the synthesis of more complex molecules.

Recent studies have explored the reactivity of 1,3-dichloro-2-ethoxy-5-nitrobenzene in various chemical transformations. For instance, researchers have investigated its use in nucleophilic aromatic substitution reactions, where the chloro groups can be selectively replaced by other functional groups. This reactivity has been leveraged to synthesize derivatives with potential pharmacological activities. Additionally, the compound's nitro group has been a focal point in studies aiming to reduce it to an amino group, a common strategy in the development of bioactive molecules.

In the biomedical field, 1,3-dichloro-2-ethoxy-5-nitrobenzene has shown promise as a precursor in the synthesis of antimicrobial and anticancer agents. Recent in vitro studies have demonstrated that certain derivatives of this compound exhibit inhibitory effects against bacterial strains and cancer cell lines. These findings highlight the potential of 1,3-dichloro-2-ethoxy-5-nitrobenzene as a scaffold for drug discovery, particularly in the development of novel antibiotics and chemotherapeutic agents.

Another area of interest is the environmental impact and degradation pathways of 1,3-dichloro-2-ethoxy-5-nitrobenzene. Given its nitroaromatic structure, the compound is subject to microbial degradation, which has been studied in the context of bioremediation. Researchers have identified specific bacterial strains capable of metabolizing this compound, offering insights into its environmental fate and potential mitigation strategies for its persistence in ecosystems.

In conclusion, 1,3-dichloro-2-ethoxy-5-nitrobenzene (CAS: 62047-40-9) continues to be a compound of significant interest in both chemical and biomedical research. Its versatility as a synthetic intermediate and its potential applications in drug development and environmental science underscore its importance. Future research should focus on optimizing its synthetic pathways, exploring new derivatives with enhanced bioactivity, and further elucidating its environmental behavior to maximize its utility while minimizing ecological risks.

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